molecular formula C11H11F3O2 B7861724 3-[4-(Trifluoromethyl)phenyl]oxolan-3-ol

3-[4-(Trifluoromethyl)phenyl]oxolan-3-ol

Cat. No.: B7861724
M. Wt: 232.20 g/mol
InChI Key: KMDCBYHHBUQGRI-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]oxolan-3-ol is a tetrahydrofuran derivative featuring a hydroxyl group at the 3-position of the oxolane (tetrahydrofuran) ring and a para-trifluoromethyl-substituted phenyl group.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)9-3-1-8(2-4-9)10(15)5-6-16-7-10/h1-4,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDCBYHHBUQGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (CF₃) vs. Halogens (Cl, F): The para-trifluoromethyl group in the target compound confers strong electron-withdrawing effects, increasing lipophilicity (logP) compared to chloro or fluoro substituents. This enhances membrane permeability but may reduce aqueous solubility .
  • Trifluoromethyl vs. Trifluoromethoxy (OCF₃): The ortho-trifluoromethoxy group in 3-(2-(Trifluoromethoxy)phenyl)oxolan-3-ol introduces steric and electronic differences.
  • Positional Isomerism (Para vs. Meta):
    The meta-ethoxy substituent in 3-(3-Ethoxyphenyl)oxolan-3-ol creates steric bulk and reduces symmetry, which might hinder crystallization or receptor binding compared to the para-substituted analogs .

Functional Implications

  • Agrochemical Relevance:
    Trifluoromethyl-substituted aromatics are common in pesticides (e.g., furyloxyfen in ), suggesting that the target compound could have been explored for similar applications before discontinuation .

Discontinuation Factors

The discontinued status of these compounds () may reflect challenges in synthesis, regulatory issues, or inferior performance in preliminary assays.

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